Isavuconazonium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

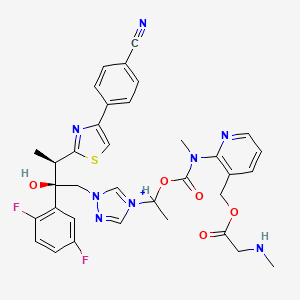

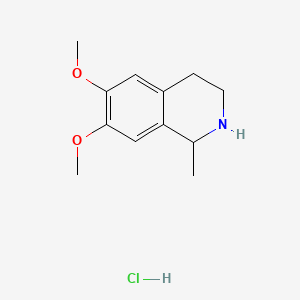

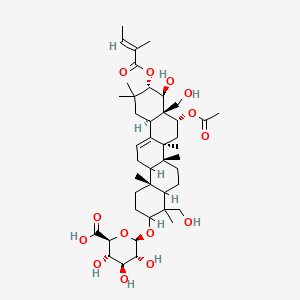

イサブコナゾニウムは、主に侵襲性アスペルギルス症およびムコール症の治療に使用されるトリアゾール系抗真菌薬です . これは、イサブコナゾールのプロドラッグであり、つまり体内で活性型であるイサブコナゾールに変換されます . この化合物は、水に対する高い溶解性で知られており、経口および静脈内投与の両方に適しています .

2. 製法

合成経路および反応条件: イサブコナゾニウム硫酸塩の調製には、いくつかのステップが必要です。 1つの方法には、式Vの化合物を重硫酸イオンと反応させてイサブコナゾニウム硫酸塩を得ることが含まれます . この方法は、安定な中間体、容易な分離および精製、簡単な操作、高い反応収率、および工業生産に適しているため、有利です .

工業生産方法: イサブコナゾニウム硫酸塩の工業生産には、中間体の調製、それに続く脱保護およびイオン交換プロセスが含まれます。 最終生成物は、再結晶、濾過、乾燥などの簡単な精製手順で得られます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of isavuconazonium sulfate involves several steps. One method includes reacting a compound of formula V with a bisulfate ion to obtain this compound sulfate . This method is advantageous due to its stable intermediates, easy separation and purification, simple operations, high reaction yield, and suitability for industrial production .

Industrial Production Methods: Industrial production of this compound sulfate involves the preparation of intermediate compounds, followed by deprotection and ion exchange processes. The final product is obtained through simple purification steps such as recrystallization, filtration, and drying .

化学反応の分析

反応の種類: イサブコナゾニウムは、血液中で加水分解を受けてイサブコナゾールを生成します . この加水分解は、非特異的な血漿エステラーゼによって促進されます .

一般的な試薬と条件: 加水分解反応には、血漿エステラーゼの存在が必要であり、生理学的条件下で起こります .

生成される主な生成物: イサブコナゾニウムの加水分解から生成される主な生成物は、イサブコナゾールです .

4. 科学研究への応用

イサブコナゾニウムは、特に医学と薬理学の分野で、いくつかの科学研究への応用があります。 これは、アスペルギルス症およびムコール症などの侵襲性真菌感染症の治療に使用されています . 酵母、カビ、二形性真菌などのさまざまな真菌に対する幅広い活性スペクトルにより、貴重な抗真菌剤となっています . さらに、イサブコナゾニウムは、好ましい薬物動態、優れたバイオアベイラビリティ、および良好な安全性プロファイルを持つため、ヒトでのさらなる研究に適した候補となっています .

科学的研究の応用

Isavuconazonium has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to treat invasive fungal infections such as aspergillosis and mucormycosis . Its broad spectrum of activity against various fungi, including yeasts, molds, and dimorphic fungi, makes it a valuable antifungal agent . Additionally, this compound’s favorable pharmacokinetics, excellent bioavailability, and good safety profile make it a suitable candidate for further studies in humans .

作用機序

イサブコナゾニウムは、体内でイサブコナゾールに変換され、その後、真菌細胞膜の主要な構成要素であるエルゴステロールの合成を阻害します . この阻害は、ラノステロールをエルゴステロールに変換する役割を果たす、シトクロムP-450依存性酵素であるラノステロール14-α-デメチラーゼ(Erg11p)を阻害することによって達成されます . エルゴステロールの生合成を阻害することで、イサブコナゾールは抗真菌効果を発揮します .

類似の化合物:

- ボリコナゾール

- ポサコナゾール

- イトラコナゾール

比較: イサブコナゾニウムは、イサブコナゾールのプロドラッグとして、類似の化合物に比べていくつかの利点があります。 ボリコナゾールやポサコナゾールとは異なり、イサブコナゾニウムは、可溶化のためにシクロデキストリンビヒクルを必要とせず、腎毒性のリスクを軽減します . さらに、イサブコナゾニウムは、ボリコナゾールと比較して、より予測可能な薬物動態、薬物相互作用が少なく、忍容性が向上しています . これらの属性により、イサブコナゾニウムは、複雑な真菌感染症の管理のための貴重な代替手段となっています .

類似化合物との比較

- Voriconazole

- Posaconazole

- Itraconazole

Comparison: Isavuconazonium, as a prodrug of isavuconazole, offers several advantages over similar compounds. Unlike voriconazole and posaconazole, this compound does not require a cyclodextrin vehicle for solubilization, reducing the risk of nephrotoxicity . Additionally, this compound has more predictable pharmacokinetics, fewer drug-drug interactions, and improved tolerability compared to voriconazole . These attributes make this compound a valuable alternative for the management of complex fungal infections .

特性

| Isavuconazonium sulfate is the prodrug of isavuconazole, an azole antifungal. Isavuconazole inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p). This enzyme is responsible for the conversion of lanosterol to ergosterol. An accumulation of methylated sterol precursors and a depletion of ergosterol within the fungal cell membrane weaken the membrane structure and function. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. | |

CAS番号 |

742049-41-8 |

分子式 |

C35H35F2N8O5S+ |

分子量 |

717.8 g/mol |

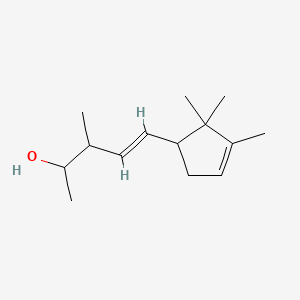

IUPAC名 |

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate |

InChI |

InChI=1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1 |

InChIキー |

RSWOJTICKMKTER-QXLBVTBOSA-N |

SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

異性体SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

正規SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O |

| 742049-41-8 | |

同義語 |

BAL 8557 BAL-8557 BAL8557 Cresemba isavuconazole isavuconazonium sulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-[(4E,20E)-35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B1236549.png)

![(5Z)-5-[(4-chlorophenyl)hydrazinylidene]-2,2-dimethyloxan-4-one](/img/structure/B1236556.png)